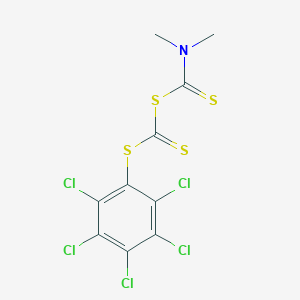

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate, commonly known as pentachlorothioanisole (PCTA), is a chemical compound that has been widely used in scientific research applications due to its unique properties. PCTA is a synthetic organic compound that belongs to the family of carbamodithioate esters. It is a white crystalline solid that has a strong odor and is highly toxic.

Wirkmechanismus

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate acts by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms. It works by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action makes (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate highly effective against a wide range of microorganisms.

Biochemische Und Physiologische Effekte

Studies have shown that (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can have adverse effects on the biochemical and physiological processes in living organisms. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be toxic to both animals and humans, and exposure to high concentrations of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can lead to severe health problems. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been shown to have carcinogenic properties and can cause mutations in the DNA of living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against microorganisms. However, its toxicity and potential health hazards make it challenging to handle and use safely in the laboratory. Researchers must take appropriate precautions when working with (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate to avoid accidental exposure.

Zukünftige Richtungen

There are several future directions for research on (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate. One area of interest is the development of safer and more effective alternatives to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate for use in scientific research applications. Another area of interest is the study of the long-term effects of exposure to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate on the environment and living organisms. Further research is needed to better understand the mechanisms of action of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate and its potential health hazards.

Synthesemethoden

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can be synthesized by the reaction of pentachlorophenol with carbon disulfide followed by the reaction of the resulting intermediate with dimethylamine. The synthesis of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been used in various scientific research applications, including its use as a fungicide, insecticide, and herbicide. It has also been used as a reagent in analytical chemistry for the determination of trace amounts of metals in environmental samples. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be effective in inhibiting the growth of fungi and bacteria, making it a valuable tool in the study of microbial ecology.

Eigenschaften

CAS-Nummer |

19378-05-3 |

|---|---|

Produktname |

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |

Molekularformel |

C10H6Cl5NS4 |

Molekulargewicht |

445.7 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3 |

InChI-Schlüssel |

UXBNOOUEHRPLEN-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Andere CAS-Nummern |

19378-05-3 |

Synonyme |

N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)